molecular formula C38H32Br2P2 B13384221 Triphenyl(2-triphenylphosphaniumylethenyl)phosphanium;dibromide

Triphenyl(2-triphenylphosphaniumylethenyl)phosphanium;dibromide

Cat. No.: B13384221
M. Wt: 710.4 g/mol
InChI Key: TVFYBHGFLHYJNV-UHFFFAOYSA-L
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Description

1,2-Vinylenebis(triphenylphosphonium) dibromide is a chemical compound with the molecular formula C38H32Br2P2 and a molecular weight of 710.4 g/mol. It is known for its unique structure, which includes two triphenylphosphonium groups connected by a vinylene bridge. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Vinylenebis(triphenylphosphonium) dibromide can be synthesized through a reaction involving triphenylphosphine and a suitable vinylene precursor. The reaction typically requires specific conditions, such as an inert atmosphere and controlled temperature, to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 1,2-Vinylenebis(triphenylphosphonium) dibromide involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. The compound is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2-Vinylenebis(triphenylphosphonium) dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can convert the compound into other phosphonium derivatives.

    Substitution: The bromide ions in the compound can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides or alkoxides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various phosphonium salts .

Scientific Research Applications

1,2-Vinylenebis(triphenylphosphonium) dibromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Vinylenebis(triphenylphosphonium) dibromide involves its interaction with molecular targets through its phosphonium groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in biological systems, the compound may interact with enzymes or receptors, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common reagent in organic synthesis, used for similar purposes but lacks the vinylene bridge.

    Tetraphenylphosphonium bromide: Another phosphonium salt with different structural features.

    1,2-Bis(diphenylphosphino)ethane: A related compound with two phosphine groups connected by an ethylene bridge.

Uniqueness

1,2-Vinylenebis(triphenylphosphonium) dibromide is unique due to its vinylene bridge, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in specific reactions that other phosphonium compounds may not undergo .

Properties

IUPAC Name

triphenyl(2-triphenylphosphaniumylethenyl)phosphanium;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32P2.2BrH/c1-7-19-33(20-8-1)39(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-32-40(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;;/h1-32H;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFYBHGFLHYJNV-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](C=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32Br2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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